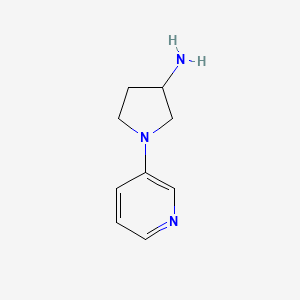
1-(Pyridin-3-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT-202 is a compound developed by Abbott Laboratories. It is known for its role as an agonist at neural nicotinic acetylcholine receptors. This compound has been researched for its potential use as an analgesic, although it has not passed clinical trials .
Métodos De Preparación
The synthesis of ABT-202 involves several steps. The key intermediate is ®-1-(Pyridin-3-yl)pyrrolidin-3-amine. The synthetic route typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Introduction of Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as liquid-liquid extraction and chromatography.
Análisis De Reacciones Químicas
ABT-202 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
ABT-202 has been explored for various scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors.
Biology: It helps in understanding the role of nicotinic receptors in neural signaling.
Medicine: Although it has not passed clinical trials, it has been researched for its potential use as an analgesic.
Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.
Mecanismo De Acción
ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in the transmission of nerve signals. By binding to these receptors, ABT-202 enhances the transmission of nerve signals, which can lead to analgesic effects .
Comparación Con Compuestos Similares
ABT-202 is unique due to its specific action on nicotinic acetylcholine receptors. Similar compounds include:
ABT-418: Another agonist at nicotinic acetylcholine receptors, but with different pharmacokinetic properties.
PHA-543,613: A selective agonist for nicotinic acetylcholine receptors, used in research for cognitive enhancement.
Epibatidine: A potent agonist at nicotinic acetylcholine receptors, known for its analgesic properties but with high toxicity.
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-pyridin-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2 |
Clave InChI |
LVGMMVAWLISWJD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)C2=CN=CC=C2 |
Sinónimos |
ABT-202 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















